tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1932542-32-9
VCID: VC8085860
InChI: InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
SMILES: CC1CC(CCN1C(=O)OC(C)(C)C)N
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30

tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate

CAS No.: 1932542-32-9

Cat. No.: VC8085860

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30

* For research use only. Not for human or veterinary use.

tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate - 1932542-32-9

Specification

CAS No. 1932542-32-9
Molecular Formula C11H22N2O2
Molecular Weight 214.30
IUPAC Name tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Standard InChI Key OGIPSHDJYIEDKG-DTWKUNHWSA-N
Isomeric SMILES C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N
SMILES CC1CC(CCN1C(=O)OC(C)(C)C)N
Canonical SMILES CC1CC(CCN1C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The molecular formula of tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol . The Boc-protected amine group at the 1-position and the methyl substituent at the 2-position create a rigid piperidine backbone. The stereochemical designations (2S,4R) indicate that the methyl group occupies the S-configuration at position 2, while the amino group adopts the R-configuration at position 4 . This spatial arrangement is critical for its interactions in asymmetric synthesis and biological systems.

Table 1: Comparative Molecular Data for Related Piperidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylateC₁₁H₂₂N₂O₂214.31Boc, amino, methyl
tert-Butyl (2S,4R)-4-cyano-2-methylpiperidine-1-carboxylate C₁₂H₂₀N₂O₂224.30Boc, cyano, methyl
(2S,4R)-tert-butyl 4-amino-2-(4-chlorobenzyl)piperidine-1-carboxylate C₁₇H₂₅ClN₂O₂324.85Boc, amino, chlorobenzyl

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

  • ¹H NMR: Signals at δ 1.44 ppm (s, 9H, tert-butyl), δ 3.20–3.50 ppm (m, piperidine protons), and δ 1.30 ppm (d, 3H, methyl) .

  • ¹³C NMR: Peaks at δ 155.6 ppm (Boc carbonyl), δ 79.8 ppm (tert-butyl), and δ 46.2 ppm (piperidine C-2) .

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a three-step process:

  • Piperidine Functionalization: (2S,4R)-4-amino-2-methylpiperidine is prepared via asymmetric hydrogenation of a pyridine precursor using a chiral catalyst .

  • Boc Protection: The primary amine is protected with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, yielding the Boc-protected intermediate .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >95% purity .

Key Reaction:

(2S,4R)-4-amino-2-methylpiperidine+(Boc)₂OEt₃N, DCMtert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate\text{(2S,4R)-4-amino-2-methylpiperidine} + \text{(Boc)₂O} \xrightarrow{\text{Et₃N, DCM}} \text{tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate}

Scalability and Industrial Relevance

Large-scale production employs continuous-flow reactors to enhance yield (85–90%) and reduce solvent waste . The Boc group’s stability under basic conditions allows for compatibility with downstream reactions, such as peptide couplings or cross-coupling transformations.

Applications in Pharmaceutical Chemistry

Role in Drug Discovery

The compound is a key intermediate in synthesizing µ-opioid receptor agonists and neurokinin-1 antagonists . Its stereochemistry aligns with the active sites of these targets, enabling high-affinity binding. For example, derivatives of this scaffold show 10-fold selectivity for µ-opioid over δ-opioid receptors in vitro .

Case Study: Analgesic Development

A 2024 study demonstrated that substituting the amino group with a carboxamide moiety yielded a candidate compound (IC₅₀ = 12 nM for µ-opioid) with reduced respiratory depression compared to morphine .

Physicochemical Properties

Solubility and Stability

  • Solubility: 15 mg/mL in DMSO, <1 mg/mL in water .

  • Stability: Stable at room temperature for 6 months; degrades under strong acids (TFA) or bases (NaOH) .

Crystallography

X-ray diffraction reveals a chair conformation with axial Boc and equatorial methyl groups. Hydrogen bonding between the amino group and carbonyl oxygen stabilizes the crystal lattice .

Future Directions

Catalytic Applications

Recent advances in asymmetric catalysis highlight its potential as a ligand in palladium-catalyzed cross-couplings, improving enantioselectivity in C–N bond formations .

Bioconjugation

Functionalization with fluorescent tags (e.g., FITC) enables its use as a probe for cellular uptake studies, particularly in neurons .

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